molecular formula C11H15ClN2O2 B2408985 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide CAS No. 2411243-43-9

2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide

Cat. No.: B2408985
CAS No.: 2411243-43-9
M. Wt: 242.7
InChI Key: PABMCRIGJLXPGD-UHFFFAOYSA-N
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Description

2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is a chemical compound that features a chloroacetamide group linked to a cyclopentyl-substituted oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide typically involves the reaction of 2-chloroacetamide with a cyclopentyl-substituted oxazole derivative. The reaction conditions often include the use of organic solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require the presence of a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors to ensure consistent reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to yield different derivatives.

    Cyclization Reactions: The oxazole ring can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, thiols, and alcohols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce oxazole N-oxides.

Scientific Research Applications

2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide involves its interaction with specific molecular targets. The chloroacetamide group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their function. The oxazole ring may also interact with biological targets through hydrogen bonding or hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    2-Chloromethyl-2-phenylpropane: Similar in having a chloro group attached to a carbon chain.

    N-(5-Methyl-1,2-oxazol-3-yl)benzenesulfonamide: Contains an oxazole ring similar to the target compound.

Uniqueness

2-Chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide is unique due to the combination of its chloroacetamide group and cyclopentyl-substituted oxazole ring. This unique structure imparts specific chemical reactivity and potential biological activity that distinguishes it from other similar compounds.

Properties

IUPAC Name

2-chloro-N-[(5-cyclopentyl-1,2-oxazol-3-yl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN2O2/c12-6-11(15)13-7-9-5-10(16-14-9)8-3-1-2-4-8/h5,8H,1-4,6-7H2,(H,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PABMCRIGJLXPGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2=CC(=NO2)CNC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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